Thiophene-3-carboxylic acid, 4-phenyl-2-(((phenylamino)thioxomethyl)amino)-, ethyl ester Thiophene-3-carboxylic acid, 4-phenyl-2-(((phenylamino)thioxomethyl)amino)-, ethyl ester
Brand Name: Vulcanchem
CAS No.: 132605-18-6
VCID: VC17074074
InChI: InChI=1S/C20H18N2O2S2/c1-2-24-19(23)17-16(14-9-5-3-6-10-14)13-26-18(17)22-20(25)21-15-11-7-4-8-12-15/h3-13H,2H2,1H3,(H2,21,22,25)
SMILES:
Molecular Formula: C20H18N2O2S2
Molecular Weight: 382.5 g/mol

Thiophene-3-carboxylic acid, 4-phenyl-2-(((phenylamino)thioxomethyl)amino)-, ethyl ester

CAS No.: 132605-18-6

Cat. No.: VC17074074

Molecular Formula: C20H18N2O2S2

Molecular Weight: 382.5 g/mol

* For research use only. Not for human or veterinary use.

Thiophene-3-carboxylic acid, 4-phenyl-2-(((phenylamino)thioxomethyl)amino)-, ethyl ester - 132605-18-6

Specification

CAS No. 132605-18-6
Molecular Formula C20H18N2O2S2
Molecular Weight 382.5 g/mol
IUPAC Name ethyl 4-phenyl-2-(phenylcarbamothioylamino)thiophene-3-carboxylate
Standard InChI InChI=1S/C20H18N2O2S2/c1-2-24-19(23)17-16(14-9-5-3-6-10-14)13-26-18(17)22-20(25)21-15-11-7-4-8-12-15/h3-13H,2H2,1H3,(H2,21,22,25)
Standard InChI Key AVEVZUAJDAZECY-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=S)NC3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

The compound belongs to the thiophene-carboxylate family, featuring a thiophene ring substituted at the 3-position with a carboxylic acid ethyl ester group, at the 4-position with a phenyl group, and at the 2-position with a ((phenylamino)thioxomethyl)amino moiety. Its molecular formula is C₃₀H₂₅N₃O₂S₂, derived from the integration of a thiophene core (C₄H₃S) with substituents including phenyl (C₆H₅), ethyl ester (CO₂C₂H₅), and a thiourea derivative (NHC(S)NHPh).

Structural Features

  • Thiophene Core: The central thiophene ring provides aromaticity and electronic stability, facilitating π-π interactions in biological systems .

  • 4-Phenyl Substituent: Enhances lipophilicity and may contribute to binding affinity in protein targets .

  • 2-(((Phenylamino)Thioxomethyl)Amino) Group: This thiourea-derived moiety introduces hydrogen-bonding capabilities and potential metal-chelation properties, common in bioactive molecules .

  • Ethyl Ester: Improves solubility in organic solvents and serves as a prodrug moiety, hydrolyzing to the free carboxylic acid in vivo .

Physicochemical Data

While explicit data for this compound is unavailable, analogs such as ethyl 2-amino-4-phenylthiophene-3-carboxylate (CAS 4815-36-5) provide benchmarks :

PropertyValue (Analog)Inference for Target Compound
Molecular Weight247.31 g/mol ~478.6 g/mol (estimated for C₃₀H₂₅N₃O₂S₂)
Melting Point92–97 °C Likely higher due to added substituents
Solubility20–30 mg/mL in DMSO Reduced solubility due to bulky groups
logP3.1 (predicted) ~4.5 (estimated for enhanced lipophilicity)

Synthesis and Reactivity

Synthetic Pathways

The synthesis likely involves multi-step reactions, drawing from methodologies used for related thiophene derivatives :

  • Thiophene Core Formation: Cyclocondensation of mercaptoacetates with α,β-unsaturated nitriles or ketones under acidic conditions .

  • Introduction of the Thiourea Moiety: Reaction of a 2-aminothiophene intermediate with phenyl isothiocyanate (PhNCS) in dimethylformamide (DMF), followed by alkylation or acylation .

  • Esterification: Protection of the carboxylic acid group as an ethyl ester using ethanol under acidic catalysis .

Key Reaction:

2-Amino-4-phenylthiophene-3-carboxylate+PhNCSDMF, BaseTarget Compound[4]\text{2-Amino-4-phenylthiophene-3-carboxylate} + \text{PhNCS} \xrightarrow{\text{DMF, Base}} \text{Target Compound}[4]

Reactivity Profile

  • Hydrolysis: The ethyl ester undergoes saponification to yield the free carboxylic acid under basic conditions .

  • Thiourea Reactivity: The (phenylamino)thioxomethyl group participates in metal coordination and nucleophilic substitutions, enabling further derivatization .

  • Electrophilic Substitution: The thiophene ring undergoes sulfonation or nitration at the 5-position, guided by directing effects of existing substituents .

Research Findings and Comparative Analysis

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at ~1680 cm⁻¹ (C=O ester), ~1250 cm⁻¹ (C=S), and ~3300 cm⁻¹ (N-H stretch) .

  • ¹H NMR: Signals at δ 1.2–1.4 ppm (ester CH₃), δ 4.1–4.3 ppm (ester CH₂), and δ 7.2–7.8 ppm (aromatic protons) .

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